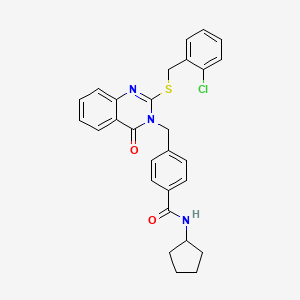

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Description

4-((2-((2-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core modified with a 2-chlorobenzylthio group at position 2 and a benzamide moiety substituted with a cyclopentyl group at position 2. This compound shares structural similarities with other quinazolinone-based inhibitors, which are often explored for their biological activities, including carbonic anhydrase (CA) inhibition and antiviral properties .

Properties

IUPAC Name |

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN3O2S/c29-24-11-5-1-7-21(24)18-35-28-31-25-12-6-4-10-23(25)27(34)32(28)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-16,22H,2-3,8-9,17-18H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQDTOSNUHEMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a synthetic quinazolinone derivative characterized by a unique structural arrangement that may impart significant biological activities. Quinazolinones are known for their diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : 4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide

- Molecular Formula : C28H26ClN3O2S

- Molecular Weight : 504.05 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, potentially including:

- Enzymes : The quinazolinone core may mimic natural substrates, affecting enzymatic activity.

- Receptors : Interaction with specific receptors could modulate signaling pathways relevant to disease processes.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. The presence of the thioether linkage in this compound may enhance its efficacy against cancer cells. A study demonstrated that related compounds showed inhibition of cell proliferation in various cancer cell lines, suggesting potential for further investigation into this compound's antitumor effects.

Antimicrobial Properties

Quinazolinones are also recognized for their antimicrobial activities. The thio group in this compound could provide enhanced interaction with microbial targets, potentially leading to increased potency against bacterial and fungal strains. Preliminary studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

The structural features of this compound may contribute to its anti-inflammatory properties. Quinazolinone derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Further studies are needed to elucidate the specific mechanisms at play in this compound.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Chlorophenyl group | Antitumor activity |

| 2-(Thiazol-2-yl)quinazolin-4(3H)-one | Thiazole substitution | Antimicrobial properties |

| 6-(Isopropoxy)quinazoline | Isopropoxy group | Anti-inflammatory effects |

Case Studies

- Antitumor Study : A recent in vitro study assessed the cytotoxicity of quinazolinone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as chemotherapeutic agents.

- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives significantly inhibited bacterial growth, suggesting a promising avenue for developing new antibiotics based on the quinazolinone scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thioether Substituents

Several structurally related compounds feature variations in the thioether-linked aromatic group:

- 4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 7, ) : Replaces the 2-chlorobenzyl group with a 4-chlorobenzylthio moiety. This positional isomer exhibits a higher melting point (278–280°C vs. unrecorded for the target compound) and demonstrates potent CA inhibition (hCA II $ K_i = 8.2 \, \text{nM} $), suggesting that para-substitution on the benzyl group may enhance enzyme interaction .

- 4-(2-(2-((Benzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 5, ) : Lacks the chlorine substituent, resulting in reduced CA inhibitory activity ($ K_i = 12.4 \, \text{nM} $ for hCA II), highlighting the importance of halogenation for potency .

Derivatives with Varied Amide Substituents

The cyclopentylamide group in the target compound distinguishes it from analogues with alternative amide modifications:

- 4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 52, ): Features a 3-methoxypropylamide group instead of cyclopentyl.

- N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide () : Simplifies the structure by replacing the benzamide with an acetamide group. The absence of the benzylthio moiety likely diminishes CA inhibition but may improve metabolic stability .

Compounds with Sulfonamide vs. Benzamide Linkers

Sulfonamide-containing analogues, such as those in and , exhibit distinct pharmacological profiles:

- 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 21, ) : Incorporates a sulfonamide group and a hydrazineyl side chain. This derivative shows a melting point of 273–275°C and 84% yield, with moderate CA inhibition ($ K_i = 15–30 \, \text{nM} $) .

- 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (Compound 3d, ) : Replaces the benzamide with a carboxylic acid, significantly altering pharmacokinetic properties (e.g., increased polarity, reduced oral bioavailability) .

Data Tables

Research Findings and Implications

- Thioether Substituents : Halogenation (e.g., 2-chloro vs. 4-chloro) and linker type (sulfonamide vs. benzamide) critically influence CA inhibition. Para-substituted chlorobenzyl groups enhance potency due to optimized hydrophobic interactions with the enzyme’s active site .

- Amide Modifications : Cyclopentylamide introduces steric bulk that may reduce off-target effects compared to smaller groups (e.g., methoxypropyl), though solubility remains a challenge .

- Synthetic Yields : Compounds with sulfonamide linkers (e.g., ) generally exhibit higher yields (84–88%) than benzamide derivatives, possibly due to more efficient coupling reactions .

Q & A

(Basic) What are the key analytical techniques for confirming the structure and purity of this compound?

Answer:

The compound’s structural identity and purity are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (for functional group and connectivity analysis), High-Performance Liquid Chromatography (HPLC) (to quantify purity), and Mass Spectrometry (MS) (for molecular weight validation). For example, NMR can resolve the quinazolinone core and benzamide substituents, while HPLC ensures minimal side-product contamination. Reaction intermediates should also be monitored via Thin-Layer Chromatography (TLC) to track progression .

(Advanced) How can researchers optimize the synthesis protocol to maximize yield while minimizing side reactions?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) prevents thermal degradation.

- Catalyst use : Bases like triethylamine or coupling agents (e.g., HATU) improve reaction efficiency.

- Real-time monitoring : TLC and HPLC track intermediate formation, allowing adjustments to reaction time or stoichiometry. For example, highlights reaction time as critical for avoiding over-oxidation of the quinazolinone core .

(Basic) What are the primary challenges in synthesizing this compound, and how are they addressed?

Answer:

Key challenges include:

- Steric hindrance from the cyclopentyl and 2-chlorobenzyl groups, which slow nucleophilic substitutions. This is mitigated by using excess reagents or prolonged reaction times.

- Side reactions (e.g., thioether oxidation), controlled by inert atmospheres (N₂/Ar) and antioxidants like BHT.

- Purification difficulties due to similar polarity of byproducts. Gradient elution in column chromatography or preparative HPLC resolves this .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Purity variations : Re-test the compound using HPLC-validated batches (>95% purity).

- Assay conditions : Standardize in-vitro protocols (e.g., cell line selection, incubation time) to ensure reproducibility.

- Structural analogs : Compare activity with closely related derivatives (e.g., lists similar nitro/chloro-substituted benzamides) to identify structure-activity relationships (SAR). Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm mechanisms .

(Advanced) What methodologies are recommended for studying the reaction mechanisms involved in its synthesis?

Answer:

Mechanistic studies employ:

- Kinetic analysis : Varying substrate concentrations to determine rate laws.

- Isotopic labeling : Using ¹⁸O or deuterated reagents to trace oxygen/nitrogen incorporation in the quinazolinone ring.

- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies. For example, suggests that the thioether linkage formation proceeds via a nucleophilic substitution mechanism, which can be validated through these methods .

(Basic) What functional groups in this compound are most reactive, and how do they influence downstream modifications?

Answer:

- Thioether (-S-) : Prone to oxidation; requires protection (e.g., using Boc groups) during functionalization.

- 4-Oxoquinazolinone : Acts as a hydrogen-bond acceptor, enabling interactions with biological targets.

- Benzamide (-CONH-) : Participates in amide coupling reactions for derivatization. These groups are critical for designing analogs (e.g., replacing cyclopentyl with other alkyl groups) to enhance solubility or binding affinity .

(Advanced) How can researchers design experiments to elucidate the compound’s mode of action in biological systems?

Answer:

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.

- Enzyme inhibition assays : Test against kinases or proteases, common targets for quinazolinone derivatives.

- Cellular imaging : Fluorescently labeled analogs (e.g., via azide-alkyne click chemistry) track subcellular localization.

- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment. notes that similar compounds interact with enzymes in signaling pathways, providing a starting hypothesis .

(Basic) What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Follow hazardous waste protocols for halogenated/organic compounds. While specific toxicity data for this compound is limited, emphasizes caution with chlorinated benzamides due to potential bioaccumulation .

(Advanced) How can computational chemistry aid in the rational design of derivatives with improved properties?

Answer:

- Molecular docking : Predict binding poses with target proteins (e.g., kinases) to optimize substituent placement.

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).

- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., chloro vs. methoxy groups) on reactivity. references PubChem data for similar compounds, which can validate computational models .

(Advanced) What strategies can validate the reproducibility of synthetic protocols across laboratories?

Answer:

- Detailed SOPs : Specify exact reagent grades, equipment (e.g., microwave synthesizer settings), and purification methods.

- Round-robin testing : Collaborate with independent labs to replicate results.

- Open-data sharing : Publish raw NMR/HPLC files in repositories for peer validation. and stress the importance of reaction condition documentation to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.